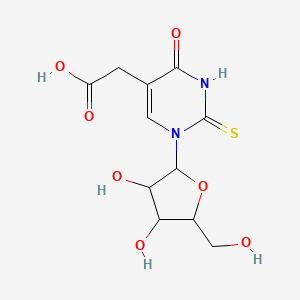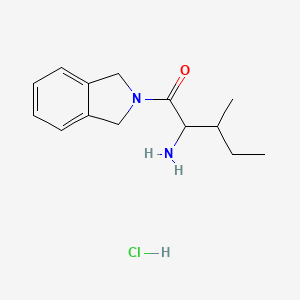
n2-(Isopropylphenoxyacetyl)guanosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-(Isopropylphenoxyacetyl)guanosine is a nucleoside derivative. Nucleosides consist of a nitrogenous base (in this case, guanosine) linked to a sugar molecule (ribose or deoxyribose). The “Isopropylphenoxyacetyl” group is attached to the guanosine base, conferring specific properties.
Métodos De Preparación
The synthetic routes for N2-(Isopropylphenoxyacetyl)guanosine are not widely documented. industrial production methods likely involve chemical synthesis. Researchers may use guanosine as a starting material and introduce the Isopropylphenoxyacetyl group through suitable reactions.
Análisis De Reacciones Químicas
N2-(Isopropylphenoxyacetyl)guanosine may undergo various reactions, including:
Substitution Reactions: The Isopropylphenoxyacetyl group can be substituted by other functional groups.
Oxidation/Reduction Reactions: Depending on reaction conditions, the compound may undergo oxidation or reduction.
Hydrolysis: The glycosidic bond between the guanosine base and the sugar can be hydrolyzed.
Common reagents and conditions used in these reactions would depend on the specific synthetic pathway. Major products formed could include modified nucleosides with altered properties.
Aplicaciones Científicas De Investigación
N2-(Isopropylphenoxyacetyl)guanosine finds applications in various fields:
Chemistry: As a modified nucleoside, it contributes to the study of nucleic acids and their interactions.
Biology: Researchers investigate its role in RNA and DNA modifications, gene expression, and cellular processes.
Medicine: Potential therapeutic applications, such as antiviral or anticancer properties, warrant exploration.
Industry: It may serve as a precursor for drug development or as a research tool.
Mecanismo De Acción
The exact mechanism by which N2-(Isopropylphenoxyacetyl)guanosine exerts its effects remains an active area of research. It likely involves interactions with cellular components, including enzymes, receptors, or RNA/DNA structures.
Comparación Con Compuestos Similares
While detailed comparisons are scarce, researchers can explore related nucleoside derivatives. Similar compounds include other modified guanosine analogs or nucleosides with different substituents.
Remember that further research and experimental data are essential to fully understand the compound’s properties and applications. For more specific details, consult scientific literature and databases
Propiedades
Fórmula molecular |
C21H25N5O7 |
|---|---|
Peso molecular |
459.5 g/mol |
Nombre IUPAC |
N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C21H25N5O7/c1-10(2)11-3-5-12(6-4-11)32-8-14(28)23-21-24-18-15(19(31)25-21)22-9-26(18)20-17(30)16(29)13(7-27)33-20/h3-6,9-10,13,16-17,20,27,29-30H,7-8H2,1-2H3,(H2,23,24,25,28,31) |
Clave InChI |
DOYGDDVATFVNQD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(C(=O)N2)N=CN3C4C(C(C(O4)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, 1-chloro-4-[(1E)-2-(4-methoxyphenyl)ethenyl]-](/img/structure/B12102524.png)








amine](/img/structure/B12102573.png)
![3-[7-cyano-5-[2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propyl benzoate](/img/structure/B12102574.png)



